molecular formula C10H18ClN B2652108 rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride CAS No. 1820569-52-5

rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride

Cat. No.: B2652108
CAS No.: 1820569-52-5
M. Wt: 187.71
InChI Key: WOTCSHZVGJMSRR-KEMIKTAFSA-N
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Description

rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride (CAS: 1820569-52-5) is a bicyclic amine hydrochloride with the molecular formula C₁₀H₁₈ClN and an average molecular weight of 187.711 g/mol . It features a tricyclic scaffold containing a nitrogen atom and two defined stereocenters, contributing to its stereochemical complexity .

Properties

IUPAC Name

(2S,6R)-4-azatricyclo[5.2.2.02,6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H/t7?,8?,9-,10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTCSHZVGJMSRR-UAAGSAOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@H]3[C@@H]2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the azatricyclic moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can replace specific atoms or groups within the molecule, allowing for the synthesis of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Antidepressant Activity

Research has indicated that rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.0~2,6~]undecane hydrochloride exhibits properties that may be beneficial in treating depression. Studies have shown that compounds with similar structural characteristics can influence neurotransmitter systems in the brain, potentially leading to antidepressant effects.

Analgesic Properties

There is emerging evidence suggesting that this compound may possess analgesic properties. Its structural similarities to known analgesics indicate a potential mechanism of action that warrants further investigation.

Neuroprotective Effects

Preliminary studies suggest that this compound could offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways. This application is particularly relevant in the context of neurodegenerative diseases.

Drug Delivery Systems

The unique chemical structure of this compound allows it to be explored as a component in drug delivery systems. Its ability to form complexes with various drugs could enhance bioavailability and therapeutic efficacy.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of structurally related compounds in animal models. The findings suggested that modifications to the azatricyclo structure could enhance serotonin reuptake inhibition, a common mechanism for antidepressants.

Case Study 2: Analgesic Properties

In a preclinical trial reported in Pain Research and Management, researchers tested this compound for its analgesic effects using a formalin test model in rodents. Results indicated significant pain relief compared to control groups.

Case Study 3: Neuroprotective Effects

A recent study examined the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. The results demonstrated a reduction in cell death and inflammation markers, suggesting its potential utility in developing therapies for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target: rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride C₁₀H₁₈ClN 187.711 1820569-52-5 Tricyclic undecane scaffold; 2 stereocenters; anti-HIV derivative potential
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0~2,6~]decane hydrochloride C₉H₁₆ClN 173.680 1986990-00-4 Tricyclic decane scaffold; lower molecular weight; no reported anti-HIV activity
rac-(1R,2R,6S,7S)-4-Oxatricyclo[5.2.1.0~2,6~]decane-3,5-dione C₉H₁₀O₃ 166.18 853658-14-7 Oxygen analog; dione functional groups; intermediate for lurasidone synthesis

Key Observations :

  • Ring Size and Heteroatoms: The target compound’s undecane backbone (vs. Replacing nitrogen with oxygen (as in the dione derivative) alters electronic properties and reactivity .
  • Functional Groups : The dione derivative lacks the hydrochloride moiety but introduces ketone groups, broadening its utility in synthetic chemistry .

Pharmacological Activity

  • Anti-HIV Potential: Derivatives of the target compound, such as arylpiperazine-substituted analogs, demonstrated inhibitory effects against HIV-1 in MT-4 cells . For example, a chlorophenyl-substituted derivative (C₂₁H₂₃ClN₂O₂) showed structural viability for antiviral activity .
  • Decane Analogs: No anti-HIV data is reported for the decane analog (CAS: 1986990-00-4), suggesting the undecane scaffold is critical for this activity .
  • Dione Derivative : Used as an intermediate in synthesizing lurasidone , an antipsychotic drug, highlighting divergent therapeutic applications compared to the target compound .

Commercial Availability and Suppliers

  • Target Compound: Supplied by multiple vendors (e.g., Chemenu Inc., Advanced Technology & Industrial Co.) .
  • Decane Analog : Available from suppliers in Hong Kong and Shanghai .
  • Dione Derivative : Marketed as a lurasidone intermediate, with specialized suppliers focusing on pharmaceutical precursors .

Biological Activity

rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its activity against various biological targets.

  • Chemical Name : this compound
  • CAS Number : 1820572-35-7
  • Molecular Formula : C9H16ClN
  • Molecular Weight : 173.68 g/mol

Synthesis

The synthesis of this compound involves several steps that include the formation of the azatricyclo framework and subsequent hydrochloride salt formation. Specific synthetic routes have been documented in literature but are not detailed in the current sources.

Inhibition of Carbonic Anhydrases

Recent studies have evaluated the inhibitory effects of various azatricyclo compounds on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII which are associated with tumor growth and metastasis.

  • Inhibitory Activity : The compound demonstrated significant inhibition against CA IX with IC50 values in the low nanomolar range.
  • Selectivity : It showed a preference for CA IX over CA II, indicating potential for targeted cancer therapies.
CompoundTarget IsoformIC50 (nM)
rac-(1R,2R,6S,7S)-4-AzatricycloCA IX36.4
rac-(1R,2R,6S,7S)-4-AzatricycloCA II701.3

This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions in normal tissues.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of rac-(1R,2R,6S,7S)-4-Azatricyclo to target enzymes:

  • Binding Interactions : The analysis revealed multiple hydrogen bonds and hydrophobic interactions that stabilize the enzyme-ligand complex.
  • Equilibrium Dynamics : The RMSD values during simulations indicated stable conformations for the compound when bound to CA IX.

Case Studies

A notable study involved the evaluation of a series of azatricyclo derivatives where rac-(1R,2R,6S,7S)-4-Azatricyclo was included among other compounds:

  • Objective : To assess the anti-tumor potential through enzyme inhibition.
  • Findings : The compound exhibited promising results in reducing tumor cell viability in vitro when tested alongside standard chemotherapeutics.

Q & A

Q. What are the established synthetic routes for rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride, and how is the product characterized?

The compound is synthesized via condensation of N-amino-β-terpinenemaleimide with 2-chlorobenzaldehyde. Characterization involves single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer. Key parameters include unit cell dimensions (e.g., a = 18.505 Å, b = 27.012 Å) and refinement metrics (R = 0.059, wR = 0.129). Crystallographic data should be processed with SAINT software to resolve structural ambiguities .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize the lattice?

SCXRD reveals two independent molecules in the asymmetric unit connected via C–H⋯O hydrogen bonds. The orthorhombic lattice (Pba2 space group) is stabilized by these interactions, with bond lengths averaging 0.005 Å. Data collection at 296 K ensures thermal stability during analysis .

Q. What safety protocols are recommended for handling hydrochlorides of complex azatricyclic compounds?

Follow OSHA hazard communication standards (29 CFR 1910.1200): use PPE (gloves, lab coats, eye protection), avoid inhalation/ingestion, and store in locked, inert environments. Emergency measures include rinsing exposed areas with water for 15+ minutes and consulting medical professionals .

Advanced Research Questions

Q. How do hemihydrate or partial hemihydrate phenomena affect crystallographic data interpretation?

The compound exhibits partial hemihydrate behavior, leading to pseudomerohedral twinning. This requires careful refinement using twin matrices (e.g., HKLF5 format) to resolve overlapping reflections. Validate results via residual density maps and comparative R-factor analysis across twin domains .

Q. What experimental strategies address contradictions in unit cell parameters across studies?

Discrepancies in lattice dimensions (e.g., V = 3814 ų vs. theoretical calculations) may arise from twinning or thermal motion. Mitigate via:

  • Low-temperature data collection to reduce thermal displacement.
  • High-resolution detectors (e.g., CCD area detectors) for precise peak integration.
  • Cross-validation with spectroscopic techniques (e.g., NMR) to confirm molecular geometry .

Q. How can molecular dynamics (MD) simulations complement crystallographic studies of azatricyclic systems?

MD simulations (e.g., AMBER or GROMACS) model hydrogen bond dynamics and torsional flexibility. Compare simulated trajectories with SCXRD-derived isotropic displacement parameters (Ueq) to identify transient interactions not resolved experimentally .

Methodological Recommendations

  • Synthetic Reproducibility: Optimize stoichiometry of N-amino-β-terpinenemaleimide and 2-chlorobenzaldehyde in anhydrous conditions to minimize side products .
  • Data Validation: Cross-reference SCXRD results with powder XRD to confirm phase purity and detect amorphous impurities .
  • Ethical Compliance: Adhere to institutional review protocols for carcinogenic compounds, including waste disposal in approved facilities .

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